molecular formula C7H11FO2S B3112645 (1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride CAS No. 1909301-40-1

(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride

Cat. No.: B3112645
CAS No.: 1909301-40-1
M. Wt: 178.23
InChI Key: XMJKKVGWMSVJNJ-JEAXJGTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4R)-Bicyclo[221]heptane-2-sulfonyl fluoride is a chemical compound that belongs to the class of bicyclic compounds It is characterized by a bicyclo[221]heptane framework with a sulfonyl fluoride functional group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclo[2.2.1]heptane derivative.

    Functional Group Introduction: The sulfonyl fluoride group is introduced through a series of reactions, often involving sulfonylation agents such as sulfonyl chlorides or sulfonyl fluorides.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfonyl group.

    Addition Reactions: The bicyclic framework can undergo addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield sulfonamides, sulfonates, or sulfonyl derivatives, while oxidation and reduction reactions can modify the sulfonyl group to sulfonic acids or sulfinates.

Scientific Research Applications

(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction is crucial for its potential therapeutic effects and applications in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclic framework but differ in the functional group attached to the second carbon atom.

    Bicyclo[2.1.1]hexane Derivatives: These compounds have a similar bicyclic structure but with a different ring size and functional groups.

Uniqueness

(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride is unique due to its specific stereochemistry and the presence of the sulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJKKVGWMSVJNJ-JEAXJGTLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1CC2S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride
Reactant of Route 2
Reactant of Route 2
(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride
Reactant of Route 3
(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride
Reactant of Route 4
(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride
Reactant of Route 5
(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride
Reactant of Route 6
(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.